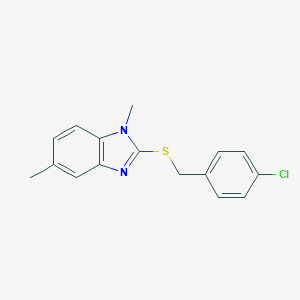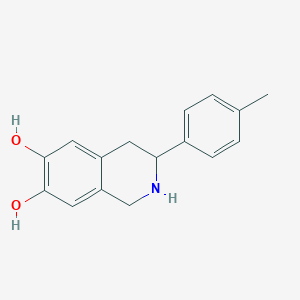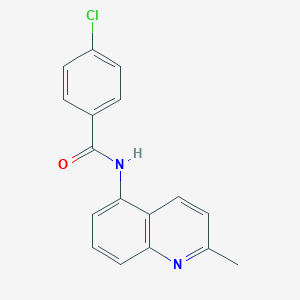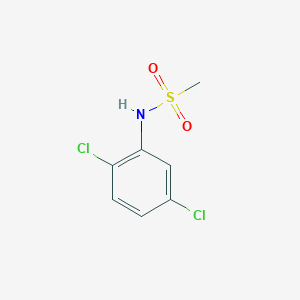![molecular formula C21H25N7 B246463 N-(2-methylphenyl)-N-[4-(1-piperazinyl)-6-(2-toluidino)-1,3,5-triazin-2-yl]amine](/img/structure/B246463.png)
N-(2-methylphenyl)-N-[4-(1-piperazinyl)-6-(2-toluidino)-1,3,5-triazin-2-yl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methylphenyl)-N-[4-(1-piperazinyl)-6-(2-toluidino)-1,3,5-triazin-2-yl]amine is a chemical compound that belongs to the class of triazine derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
作用机制
The mechanism of action of N-(2-methylphenyl)-N-[4-(1-piperazinyl)-6-(2-toluidino)-1,3,5-triazin-2-yl]amine is not fully understood. However, it is believed to exert its pharmacological effects by interacting with various cellular targets, such as enzymes and receptors. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to inhibit the replication of various viruses, such as HIV and hepatitis C virus.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-N-[4-(1-piperazinyl)-6-(2-toluidino)-1,3,5-triazin-2-yl]amine has been shown to exert various biochemical and physiological effects. It has been found to induce oxidative stress and DNA damage in cancer cells, leading to cell death. It has also been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. Moreover, it has been found to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
实验室实验的优点和局限性
N-(2-methylphenyl)-N-[4-(1-piperazinyl)-6-(2-toluidino)-1,3,5-triazin-2-yl]amine has several advantages and limitations for lab experiments. Its potent pharmacological effects make it an attractive candidate for drug development. However, its complex structure and low solubility in water make it difficult to work with in the laboratory. Moreover, its potential toxicity and side effects need to be carefully evaluated before it can be used in clinical trials.
未来方向
There are several future directions for the study of N-(2-methylphenyl)-N-[4-(1-piperazinyl)-6-(2-toluidino)-1,3,5-triazin-2-yl]amine. One direction is to further investigate its mechanism of action and cellular targets. Another direction is to optimize its pharmacokinetic properties and develop more potent derivatives. Moreover, its potential applications in the treatment of various diseases, such as cancer, viral infections, and diabetes, need to be explored further.
合成方法
The synthesis of N-(2-methylphenyl)-N-[4-(1-piperazinyl)-6-(2-toluidino)-1,3,5-triazin-2-yl]amine involves the reaction of 2-methylbenzenamine, 4-(1-piperazinyl)-6-(2-toluidino)-1,3,5-triazine-2-amine, and acetic anhydride in the presence of glacial acetic acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography.
科学研究应用
N-(2-methylphenyl)-N-[4-(1-piperazinyl)-6-(2-toluidino)-1,3,5-triazin-2-yl]amine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant anticancer, antiviral, and antibacterial activities. It has also been shown to possess potent inhibitory effects on various enzymes, such as tyrosine kinase, protein kinase C, and phosphodiesterase.
属性
分子式 |
C21H25N7 |
|---|---|
分子量 |
375.5 g/mol |
IUPAC 名称 |
2-N,4-N-bis(2-methylphenyl)-6-piperazin-1-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C21H25N7/c1-15-7-3-5-9-17(15)23-19-25-20(24-18-10-6-4-8-16(18)2)27-21(26-19)28-13-11-22-12-14-28/h3-10,22H,11-14H2,1-2H3,(H2,23,24,25,26,27) |
InChI 键 |
WRHAVHZMSIQVQZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC2=NC(=NC(=N2)N3CCNCC3)NC4=CC=CC=C4C |
规范 SMILES |
CC1=CC=CC=C1NC2=NC(=NC(=N2)N3CCNCC3)NC4=CC=CC=C4C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246381.png)
![2-[(phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246382.png)
![10-(2-Chlorobenzyl)-7,8-dimethyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole](/img/structure/B246392.png)

![N-{4-[(2,4-dichlorobenzoyl)amino]phenyl}nicotinamide](/img/structure/B246396.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,5-dimethoxybenzamide](/img/structure/B246397.png)
![2-[(4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246398.png)
![N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B246399.png)





![6-methyl-3-[3-(4-nitrophenyl)acryloyl]-2H-pyran-2,4(3H)-dione](/img/structure/B246409.png)